Home > Products > Building Blocks P7242 > [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid - 1338661-82-7

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

Catalog Number: EVT-1814519
CAS Number: 1338661-82-7
Molecular Formula: C11H9N5O3
Molecular Weight: 259.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound is a dipharmacophore molecule studied for its potential biological activity. It exists in two polymorphic forms with different molecular and crystal structures.

2-[(1,2,4-Oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

Compound Description: This is a series of 32 novel acetamide derivatives with an 1,2,4-oxadiazole cycle in positions 6, 7, and 8 of the [, , ]triazolo[4,3-a]pyridine core. The compounds were synthesized and their potential pharmacological activity was assessed.

Relevance: These compounds share a similar core structure with [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid, both containing the [, , ]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole moieties. They differ in the substituents attached to the oxadiazole ring and the presence of an acetamide group instead of an acetic acid group at the 3-position of the triazolopyridine core.

Overview

7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a complex organic compound notable for its potential applications in medicinal chemistry. This compound incorporates a triazolo-pyridine core structure that is further substituted with an oxadiazole ring and an acetic acid moiety. Its molecular formula is C11H9N5O3C_{11}H_{9}N_{5}O_{3} and it has been assigned the CAS number 1338661-82-7 .

The compound has garnered interest due to its biological activity, particularly as an inhibitor of specific protein kinases, which are crucial in various cellular processes and disease mechanisms .

Source and Classification

This compound falls under the classification of heterocyclic compounds due to the presence of multiple nitrogen-containing rings. It is part of a broader category of triazole derivatives that have been explored for their pharmacological properties. The synthesis and characterization of this compound have been documented in patent literature and scientific databases, indicating its relevance in drug discovery .

Synthesis Analysis

Methods

The synthesis of 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid typically involves several key steps:

  1. Formation of the Triazolo-Pyridine Core: The initial step often involves the synthesis of the triazolo-pyridine framework through cyclization reactions involving suitable precursors.
  2. Introduction of the Oxadiazole Ring: The oxadiazole moiety is introduced via condensation reactions with appropriate reagents that facilitate the formation of this five-membered ring.
  3. Acetic Acid Functionalization: Finally, the acetic acid group is added to the nitrogen position in the triazole structure through carboxylation or other functionalization techniques.

Technical Details

The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid can be represented as follows:

C11H9N5O3\text{C}_{11}\text{H}_{9}\text{N}_{5}\text{O}_{3}

Data

Key structural features include:

  • A triazole ring fused with a pyridine ring.
  • An oxadiazole ring substituent at one position.
  • An acetic acid group contributing to its acidic properties.

The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole and pyridine rings can act as nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for electrophilic substitution reactions.
  3. Acid-base Reactions: The acetic acid moiety can donate protons under basic conditions or form salts with bases.

Technical Details

These reactions are essential for modifying the compound to enhance its biological activity or selectivity against specific targets in drug development .

Mechanism of Action

Process

The mechanism of action for 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid primarily involves inhibition of specific protein kinases such as p38 mitogen-activated protein kinase. This inhibition disrupts signaling pathways related to inflammation and cell proliferation.

Data

Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects by modulating cytokine production and reducing cellular stress responses .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 245.22 g/mol.
  • Appearance: Typically presented as a solid crystalline form.

Chemical Properties

Relevant chemical properties encompass:

  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable formulations for pharmaceutical applications .

Applications

Scientific Uses

7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid has potential applications in:

  1. Drug Development: As a lead compound for developing new anti-inflammatory medications.
  2. Biochemical Research: To study kinase-mediated signaling pathways and their implications in diseases such as cancer and autoimmune disorders.
  3. Pharmaceutical Formulations: As part of novel therapeutic agents targeting specific cellular mechanisms.

Given its structural complexity and biological activity, this compound represents a promising candidate for further research in medicinal chemistry and pharmacology .

Synthetic Methodologies and Optimization

Cyclocondensation Strategies for Triazolo-Oxadiazole Hybrid Scaffolds

The assembly of the triazolo-oxadiazole core relies on sequential heterocyclization reactions. A convergent strategy dominates the synthesis:

  • Oxadiazole-Pyridine Precursor Formation: 2-Chloropyridine-3-carboxylic acid reacts with N-hydroxyacetamidine (derived from hydroxylamine and acetonitrile) under reflux conditions. This yields 2-chloro-[3-(3-methyl-1,2,4-oxadiazol-5-yl)]pyridine, positioning the oxadiazole at the future 7-position of the triazolopyridine [1] [5].
  • Hydrazinolysis and Cyclization: The 2-chloro substituent undergoes nucleophilic substitution with excess hydrazine hydrate, generating the 2-hydrazinyl intermediate. This hydrazine cyclizes regioselectively with an ester donor (commonly ethyl bromoacetate or diethyl acetylenedicarboxylate) under thermal conditions (refluxing ethanol or dioxane). This pivotal step constructs the [1,2,4]triazolo[4,3-a]pyridine ring system, incorporating the future 3-position for acetic acid functionalization [5] [9].

Table 1: Key Cyclocondensation Approaches for the Triazolo-Oxadiazole Core

PrecursorCyclizing AgentConditionsKey Product FragmentYield Range
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridineEthyl BromoacetateRefluxing Ethanol, 6-8 hEthyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetate65-78% [1] [5]
2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridineDiethyl AcetylenedicarboxylateRefluxing Dioxane, 4 hDiethyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]succinate72% [9]
4-Amino-3-mercapto-1,2,4-triazoleα-Bromoacetyl derivativesAcid Catalysis / RefluxVaried 6-substituted triazolothiadiazines (Analogous Strategies)70-92% [3]

Regioselective Functionalization of the Triazolo[4,3-a]pyridine Core

Achieving the desired substitution pattern at the triazolopyridine C3 position is critical for accessing the target acetic acid derivative. Key strategies demonstrate high regiocontrol:

  • Direct C3-Alkylation during Cyclization: The most efficient route to the 3-acetic acid precursor involves using ethyl bromoacetate as the cyclizing agent reacting with the 2-hydrazinylpyridine-oxadiazole intermediate. This simultaneously forms the triazole ring (via N1-N2 bond formation) and installs the ethyl acetate group directly at the C3 position. Hydrolysis then yields the free acetic acid [2] [6].
  • Phosphonate-Mediated Alkylation: Chloroethynylphosphonates (ClC≡C-P(O)(OR)₂) react regioselectively with 2-hydrazinylpyridines via a 5-exo-dig cyclization mechanism. This forms 3-(phosphonoalkyl)-[1,2,4]triazolo[4,3-a]pyridines, showcasing the nucleophilic character and regiochemical preference at the N1-C3 bond-forming position of the hydrazine for electrophilic alkynes. While not directly yielding the acetic acid, this method exemplifies precise C3 functionalization [6].
  • Challenges with Positional Isomers: Synthesis of isomers like 2-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid (CAS 1355236-24-6) and 2-(6-(3-isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid (CAS 1355173-49-7) requires careful selection of starting materials (e.g., 2-hydrazinylpyridine substituted at the 5- or 3-position) to ensure the oxadiazole attaches at the 6 or 8 position, respectively, demonstrating the critical influence of precursor substitution on final regiochemistry [2] [4].

Table 2: Regioselectivity in Triazolopyridine Core Functionalization

2-Hydrazinylpyridine SubstituentElectrophileReaction TypeMajor Regioisomer (Position)Driving Force
Unsubstituted (Oxadiazole at C7)Ethyl BromoacetateCyclization/Alkylation[7-Oxadiazole]-3-acetate (C3)Intramolecular N-N bond formation
5-NitroChloroethynylphosphonate5-exo-dig Cyclization[5-Nitro]-3-phosphonomethyl (C3)Electrophile attack on terminal N
3-NitroChloroethynylphosphonateDimroth Rearrangement[3-Nitro]-2-phosphonomethyl (C2)*Acid-catalyzed ring rearrangement
6-BromoPhenacyl BromideCyclocondensation[6-Bromo]-6-phenyl (C6)**Bielectrophile cyclization

(Illustrates potential for C2 vs C3 functionalization under specific conditions) [6]*(Highlights functionalization at positions other than C3 using different strategies) [3]*

Microwave-Assisted and Heteropolyacid-Catalyzed Synthesis Protocols

Optimization of reaction efficiency for key steps employs advanced techniques:

  • Microwave-Assisted Cyclization: Replacing conventional reflux with microwave irradiation significantly accelerates the cyclocondensation step forming the triazole ring. Reactions involving 3-acetyl-6-substituted coumarins or ethyl bromoacetate with 4-amino-3-mercapto-1,2,4-triazoles under MW conditions (DMF, iodine mediation) achieve completion within minutes (5-15 min) instead of hours, boosting yields into the 78-92% range while minimizing side products [3] [5] [9]. This is particularly advantageous for thermally sensitive intermediates en route to the triazolopyridine core.
  • Heteropolyacid-Catalyzed Synthesis: Environmentally benign heteropolyacids (HPAs) like phosphotungstic acid (H₃PW₁₂O₄₀) efficiently catalyze the one-pot cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols (1) with α-halo carbonyl compounds (e.g., α-chloroacetone, α-chloroacetonitrile) in refluxing acetic acid. This method provides excellent yields (85-95%) of triazolothiadiazine analogs under milder conditions compared to traditional strong acids, showcasing a green chemistry approach applicable to related triazolopyridine syntheses [3]. While direct examples for the exact target acetic acid are limited in the provided results, these protocols are highly relevant for constructing complex heterocyclic intermediates.

Table 3: Optimization via Microwave and Catalytic Methods

MethodReaction StepConditionsAdvantagesYield Improvement/Time Reduction
Microwave IrradiationTriazole Ring Closure (e.g., with coumarins)DMF, I₂, MW, 100-120 °C, 5-15 minDramatically reduced time, higher purity, less decomposition78-92% vs 60-75% (Conv. 2-4 h) [3]
Heteropolyacid (HPA) CatalysisCyclocondensation (Triazole-Thiadiazine formation)AcOH, HPA (5 mol%), Reflux, 1-3 hHigh yields, recyclable catalyst, milder vs strong acids85-95% [3]
HATU-Mediated AmidationPost-Synthetic Acetamide CouplingDCM/ DMF, RT, 0.5-2 hHigh coupling efficiency, low racemization82% (vs 78% for EDC/HOBt) [1]

Post-Synthetic Modifications for Acetic Acid Side-Chain Integration

Integration of the acetic acid moiety typically occurs via two primary pathways:

  • Hydrolysis of Esters: The most common route involves synthesizing an ethyl (or methyl) [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetate ester intermediate during the core assembly (Section 1.1). Subsequent basic hydrolysis (e.g., using LiOH, NaOH, or KOH in aqueous THF, MeOH, or dioxane) cleanly affords the target acetic acid. This step is generally high-yielding (>90%) [2] [4] [5].
  • Carbodiimide-Mediated Amidation (For Analogs): The acetic acid functionality serves as a handle for further derivatization via amide bond formation. Coupling agents like EDC/HOBt or HATU facilitate reaction with diverse amines (e.g., anilines like 4-methylaniline, alkylamines, heterocyclic amines like 1H-pyrazole derivatives) to generate bioactive amide analogs. Optimization studies show HATU generally provides superior yields (82%) and purity compared to EDC/HOBt (78%) or DCC/DMAP (65%) under mild conditions (RT, DCM/DMF) [1] [5] [7].

Table 4: Post-Synthetic Modifications of the Acetic Acid Moiety

Starting MaterialReagent/ConditionsProductApplication/Purpose
Ethyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetate1M NaOH, THF/H₂O, RT, 2h[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acidFinal Target Compound [2] [5]
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acidHATU, DIPEA, 1H-Pyrazole-1-acetic acid, DMF, RTN-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034447-33-9) [5]Bioactive Amide (Kinase inhibition probe)
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acidEDC/HOBt, DIPEA, 4-Methylaniline, DCM2-[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(4-methylphenyl)acetamide (ChemDiv CD-P713-0004) [7]Bioactive Amide (Anticancer screening)

Properties

CAS Number

1338661-82-7

Product Name

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

IUPAC Name

2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

Molecular Formula

C11H9N5O3

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C11H9N5O3/c1-6-12-11(19-15-6)7-2-3-16-8(4-7)13-14-9(16)5-10(17)18/h2-4H,5H2,1H3,(H,17,18)

InChI Key

KGRIFBGKVJCIGY-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.